S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate
Description
Properties
CAS No. |
63685-01-8 |
|---|---|
Molecular Formula |
C8H8N4O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5-methylsulfonylsulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C8H8N4O2S2/c1-16(13,14)15-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VDKUMSRXEDMOAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Sodium Azide with α-Amino Nitriles
A widely adopted method involves the reaction of α-amino nitriles with sodium azide (NaN$$3$$) in the presence of zinc chloride (ZnCl$$2$$) as a catalyst. The reaction proceeds via a [3+2] cycloaddition mechanism in refluxing isopropyl alcohol:
$$
\text{R-C≡N + NaN}3 \xrightarrow{\text{ZnCl}2, \Delta} \text{1-Phenyl-1H-tetrazole-5-thiol}
$$
Procedure :
Direct Thiolation of 1-Phenyl-1H-tetrazole
Alternative approaches use thiolating agents such as hydrogen sulfide (H$$2$$S) or phosphorus pentasulfide (P$$4$$S$$_{10}$$) under acidic conditions. However, this method is less efficient (yields: 50–65%) and requires stringent safety protocols.
Sulfonothioation of 1-Phenyl-1H-tetrazole-5-thiol
The thiol intermediate is reacted with methanesulfonyl chloride (CH$$3$$SO$$2$$Cl) to introduce the methanesulfonothioate group.
Base-Mediated Sulfonothioation
Reagents :
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate the reaction. Using Bi(NO$$3$$)$$3$$·5H$$_2$$O as a catalyst, the reaction time is reduced from hours to minutes:
Conditions :
Catalytic and Solvent Systems
Heterogeneous Catalysts
Nano-TiCl$$4$$·SiO$$2$$ and Ag/sodium borosilicate catalysts enhance reaction efficiency by reducing side reactions. For example, Ag/sodium borosilicate at 120°C achieves 94% yield in 3 hours.
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 94 | 3 |
| DMSO | 88 | 2.5 |
| Water | 53 | 8 |
| Acetonitrile | 77 | 5 |
Polar aprotic solvents (e.g., DMF, DMSO) outperform water due to better solubility of intermediates.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is a chemical compound with a variety of applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry: this compound serves as a building block in organic synthesis, especially in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied in biological research for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Tetrazole derivatives, including this compound, are explored for their pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. Several studies have assessed the antimicrobial efficacy of tetrazole derivatives, with this compound found to significantly inhibit the growth of Bacillus cereus and Staphylococcus aureus at concentrations as low as 50 µg/mL. A structure-activity relationship analysis indicated that modifications on the phenyl group enhance the biological activity of tetrazole derivatives; for instance, introducing electron-withdrawing groups on the phenyl moiety increased antibacterial potency.
Industry: In the industrial sector, this compound is used in the development of corrosion inhibitors, particularly for metals like aluminum.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Oxidation reactions can form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
- Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles. Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
| Activity Type | Target Organisms | Concentration (µg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | Bacillus cereus | 50 | Significant |
| Antibacterial | Staphylococcus aureus | 50 | Significant |
| Antifungal | Aspergillus flavus | 100 | Moderate |
Mechanism of Action
The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This compound can also interact with metal ions, forming stable complexes that can modulate biological and chemical processes .
Comparison with Similar Compounds
(a) MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate)
- Structure : MTSL replaces the tetrazole ring with a pyrrolidinyl nitroxide (doxyl) group. The unpaired electron on the doxyl moiety enables its use as a spin label in electron paramagnetic resonance (EPR) spectroscopy, inducing distance-dependent line broadening in NMR spectra up to 20 Å .
- Applications : Primarily employed in protein topology mapping (e.g., transmembrane domain studies of TM127) due to its paramagnetic properties .
- Key Difference: Unlike S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate, MTSL’s functionality hinges on its radical character, whereas the tetrazole derivative may exhibit redox or antioxidant properties (see Table 1).
(b) 1,5-Disubstituted Tetrazole Derivatives (e.g., S5-S10)
- Structure: These compounds, such as S10 (a 1,5-disubstituted tetrazole with hydrazide and aromatic aldehyde groups), lack the methanesulfonothioate group but share the tetrazole core .
- Activity: S10 demonstrated superior radical scavenging activity (82% inhibition at 100 μM) compared to monosubstituted tetrazoles (e.g., S1-S4), attributed to electron-donating substituents enhancing antioxidant capacity .
- Key Difference: The methanesulfonothioate group in this compound may alter solubility, stability, or interaction with biological targets compared to hydroxyl or hydrazide-functionalized tetrazoles.
Comparative Data Table
Biological Activity
S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is a compound of interest due to its potential biological activities, particularly in pharmacology. The tetrazole ring system is known for its ability to interact with biological targets, making derivatives like this one valuable for medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrazole ring, which is a five-membered aromatic ring containing four nitrogen atoms. This structure contributes to its unique reactivity and biological interactions.
Biological Activity
The biological activity of this compound can be summarized in the following areas:
Antimicrobial Activity
Recent studies have shown that derivatives of tetrazoles exhibit significant antimicrobial properties. For instance, 5-substituted 1H-tetrazoles have demonstrated in vitro antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antifungal Activity
Some derivatives have also shown antifungal properties. For example, compounds similar to this compound were tested against fungi such as Aspergillus flavus, showing varying degrees of effectiveness .
The precise mechanism of action for this compound remains to be fully elucidated. However, tetrazole-containing compounds are believed to act through multiple pathways:
- Inhibition of Enzymatic Activity: Many tetrazoles inhibit enzymes critical for microbial survival.
- Membrane Disruption: Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and cell death .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various tetrazole derivatives, this compound was found to significantly inhibit the growth of Bacillus cereus and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study utilized a disk diffusion method to evaluate the antibacterial properties .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications on the phenyl group enhance the biological activity of tetrazole derivatives. For instance, introducing electron-withdrawing groups on the phenyl moiety increased antibacterial potency .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | Concentration (µg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | Bacillus cereus | 50 | Significant |
| Antibacterial | Staphylococcus aureus | 50 | Significant |
| Antifungal | Aspergillus flavus | 100 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
